4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
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Overview
Description
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that features a difluoromethyl group attached to an oxadiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors in the presence of reagents like acyl chlorides and hydroxylamine . The reaction conditions often require refluxing in ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
- 4-[5-(Methyl)-1,2,4-oxadiazol-3-yl]aniline
- 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Uniqueness
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H7F2N3O |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline |
InChI |
InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-1-3-6(12)4-2-5/h1-4,7H,12H2 |
InChI Key |
HQMRHWNTDKHEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)F)N |
Origin of Product |
United States |
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